molecular formula C11H15ClO2 B3055380 2-(2-Benzyloxyethoxy)ethyl chloride CAS No. 64352-98-3

2-(2-Benzyloxyethoxy)ethyl chloride

Cat. No.: B3055380
CAS No.: 64352-98-3
M. Wt: 214.69 g/mol
InChI Key: BXLGCMGVRUDKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Benzyloxyethoxy)ethyl chloride is an organic compound with the molecular formula C11H15ClO2. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is particularly valuable in the preparation of various pharmaceuticals and fine chemicals due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzyloxyethoxy)ethyl chloride typically involves the reaction of 2-(2-Benzyloxyethoxy)ethanol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

[ \text{C11H16O2} + \text{SOCl2} \rightarrow \text{C11H15ClO2} + \text{SO2} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzyloxyethoxy)ethyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloride group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used.

Major Products

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include benzaldehyde and benzoic acid.

    Elimination: Products include alkenes such as styrene derivatives.

Scientific Research Applications

2-(2-Benzyloxyethoxy)ethyl chloride is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the preparation of bioactive compounds and probes for biological studies.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, including potential drug candidates.

    Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of 2-(2-Benzyloxyethoxy)ethyl chloride involves its reactivity as an alkylating agent. The chloride group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to introduce functional groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethoxy)ethyl chloride
  • 2-(2-Ethoxyethoxy)ethyl chloride
  • 2-(2-Propoxyethoxy)ethyl chloride

Uniqueness

2-(2-Benzyloxyethoxy)ethyl chloride is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to other similar compounds. The benzyloxy group can undergo specific reactions such as oxidation to benzaldehyde or benzoic acid, which are not possible with methoxy, ethoxy, or propoxy analogs.

Properties

IUPAC Name

2-(2-chloroethoxy)ethoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLGCMGVRUDKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406638
Record name 2-(2-benzyloxyethoxy)ethyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64352-98-3
Record name 2-(2-benzyloxyethoxy)ethyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

is prepared from benzyl bromide and 2-(2-chloroethoxy)ethanol by the method described in literature (Bessodes, 1996).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Benzyloxyethoxy)ethyl chloride
Reactant of Route 2
Reactant of Route 2
2-(2-Benzyloxyethoxy)ethyl chloride
Reactant of Route 3
Reactant of Route 3
2-(2-Benzyloxyethoxy)ethyl chloride
Reactant of Route 4
Reactant of Route 4
2-(2-Benzyloxyethoxy)ethyl chloride
Reactant of Route 5
Reactant of Route 5
2-(2-Benzyloxyethoxy)ethyl chloride
Reactant of Route 6
Reactant of Route 6
2-(2-Benzyloxyethoxy)ethyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.